molecular formula C19H25N5O3S B5137172 4-{6-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

4-{6-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

Cat. No.: B5137172
M. Wt: 403.5 g/mol
InChI Key: CBGROCDZNBOWBN-UHFFFAOYSA-N
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Description

4-{6-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSP belongs to the class of compounds known as piperazine derivatives and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 4-{6-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is not fully understood, but it is believed to act by inhibiting key signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. This compound has also been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and neuroprotective effects. This compound has also been shown to modulate the activity of ion channels, which can affect neuronal function and cognitive processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{6-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure.

Future Directions

There are several future directions for research on 4-{6-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. One area of interest is the development of this compound-based therapies for cancer and neurological disorders. Researchers are also investigating the potential of this compound as a tool for studying ion channel function and regulation. Additionally, there is ongoing research on the safety and toxicity of this compound, which will be important for the development of this compound-based therapies.

Synthesis Methods

The synthesis of 4-{6-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves multiple steps, starting from the reaction of 4-bromopyrimidine with piperazine in the presence of potassium carbonate to form 4-(piperazin-1-yl)pyrimidine. This intermediate compound is then reacted with 6-methyl-2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

4-{6-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Properties

IUPAC Name

4-[2-[4-(benzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-16-15-18(22-11-13-27-14-12-22)21-19(20-16)23-7-9-24(10-8-23)28(25,26)17-5-3-2-4-6-17/h2-6,15H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGROCDZNBOWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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